molecular formula C22H23FN2O4S B2533841 3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one CAS No. 892768-71-7

3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one

Cat. No. B2533841
M. Wt: 430.49
InChI Key: VFOKGJNTHNRJMT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Synthesis and Antibacterial Activity

The compound 3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is part of a broader class of chemical compounds with significant potential in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its structural features, such as the sulfonyl and morpholino groups, are commonly found in molecules with notable antibacterial properties. For instance, derivatives of similar structures have been synthesized for their antimicrobial activity, highlighting the potential of this compound in contributing to the development of new antibacterial agents (Janakiramudu et al., 2017).

Molecular Docking and Antimicrobial Potency

The structure of 3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one suggests its potential for high-affinity binding to microbial enzymes or receptors, contributing to its antimicrobial efficacy. Molecular docking studies, which simulate the interaction between such compounds and target proteins, have supported the antimicrobial potential of structurally related compounds. These studies can predict how well compounds like 3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one fit into the active sites of enzymes or receptors critical for microbial survival, offering insights into their mechanisms of action (D. B. Janakiramudu et al., 2017).

Synthetic Applications and Methodologies

The synthesis of complex molecules like 3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one involves advanced chemical methodologies that contribute to the field of synthetic organic chemistry. Research on similar compounds has led to the development of new synthetic routes and methodologies, enhancing the efficiency of chemical synthesis and the accessibility of these compounds for further biological testing and drug development. Innovations in this area can lead to more streamlined processes for producing compounds with potential antibacterial activity, underscoring the importance of chemical synthesis in drug discovery (Ichikawa et al., 2006).

Safety And Hazards

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Future Directions

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I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4S/c1-3-15-4-6-16(7-5-15)30(27,28)21-14-24(2)19-13-20(25-8-10-29-11-9-25)18(23)12-17(19)22(21)26/h4-7,12-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOKGJNTHNRJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one

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